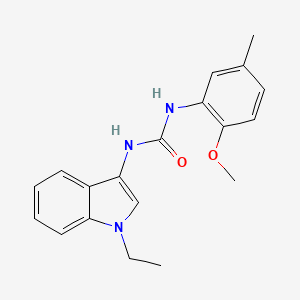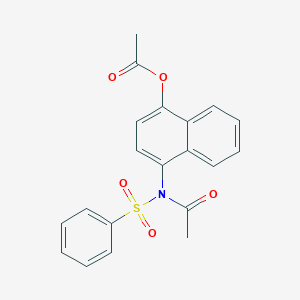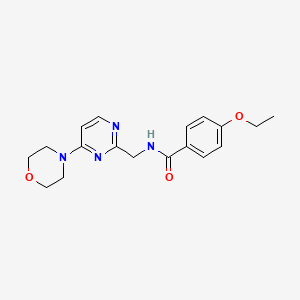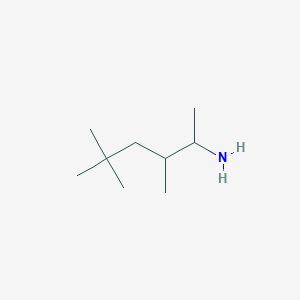
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EM011 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
While specific applications for “1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea” are not readily available, we can explore the general scientific research applications of indole derivatives, which may provide insight into the potential uses of this compound. Here’s a comprehensive analysis focusing on six unique applications:
Anticancer Therapeutics
Indole derivatives have been extensively studied for their potential as anticancer agents. They often serve as intermediates in the synthesis of compounds with activity against various cancer cell lines. For example, some indole-based molecules have shown promise in targeting glioblastoma, an aggressive form of brain cancer, by inhibiting crucial pathways such as protein kinase, tubulin, and the p53 pathway .
Antimicrobial and Antiviral Agents
The antimicrobial and antiviral properties of indole derivatives make them valuable in the development of new medications. These compounds can be designed to target specific pathogens, offering a pathway to treat infections that are resistant to current antibiotics .
Antioxidants
Selective indole derivatives exhibit potent antioxidant properties, which are beneficial in combating oxidative stress-related diseases. These antioxidants can neutralize free radicals, thereby preventing cellular damage .
Biotechnological Production
Indole compounds can be biotechnologically produced for industrial applications. They are used in flavor and fragrance applications in the food industry and perfumery. Moreover, derivatized indoles serve as natural colorants or possess bioactivity with therapeutic potential .
Signaling Molecules
Indoles play a role as signaling molecules in both bacterial and plant communication. This function is particularly notable in quorum sensing, where indoles can influence microbial behavior and adaptation .
Privileged Structures in Pharmaceutical Chemistry
Substituted indoles are considered “privileged structures” due to their high-affinity binding to many receptors. This property makes them suitable for drug discovery, where they can be used to create molecules that interact effectively with biological targets .
Propriétés
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-11-13(2)9-10-18(15)24-3/h5-12H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPPDCDLUFNERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)
![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)
![N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)

![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)